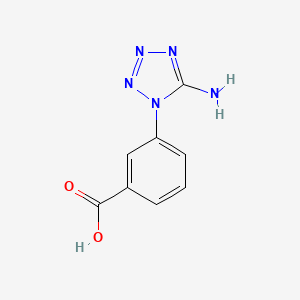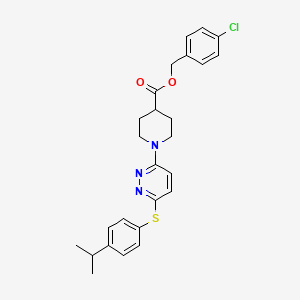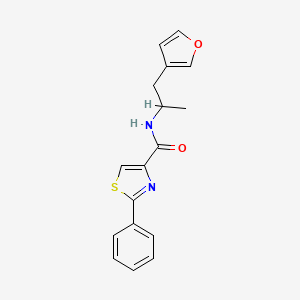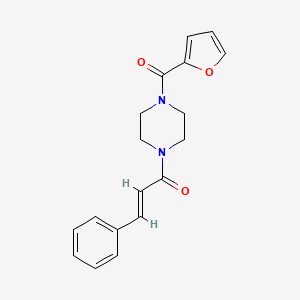![molecular formula C24H27N9O B2421393 3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021061-37-9](/img/structure/B2421393.png)
3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring . These functional groups suggest that the compound could potentially exhibit a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The pyrimidine and pyrazolo[3,4-d]pyrimidine rings are aromatic and planar, while the piperazine ring is a saturated, non-aromatic ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the pyrimidine and pyrazolo[3,4-d]pyrimidine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar pyrimidine and pyrazolo[3,4-d]pyrimidine rings could influence its solubility in polar solvents .Scientific Research Applications
Synthesis and Antitumor Activity
Research into pyrimidinyl pyrazole derivatives, closely related to the compound , has shown significant antitumor activities. Novel compounds synthesized in this class have demonstrated cytotoxic activity against various tumor cell lines both in vitro and in vivo. Specifically, compounds with certain substituents like the 3-chloropyridin-2-yl group and the 3-fluoro-5-substituted phenylpiperazinyl group have exhibited potent cytotoxicity, with some derivatives showing promising antitumor activity against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their antiviral activity, particularly against enteroviruses. Some derivatives in this class have shown high efficacy in inhibiting enterovirus replication at nanomolar concentrations. The antienteroviral activity of these compounds was found to be influenced by the presence of a phenyl group and a hydrophobic diarylmethyl group at the piperazine moiety, with certain thiophene-substituted derivatives exhibiting high activity against specific enterovirus strains (Chern et al., 2004).
Anti-inflammatory and Analgesic Properties
Some novel quinazolinone derivatives, incorporating a piperazine linker similar to the core structure of the compound , have shown promising anti-inflammatory and analgesic properties. These compounds have been synthesized and evaluated for their biological activities, with certain derivatives displaying significant activity in experimental models. This suggests the potential therapeutic application of these compounds in treating conditions associated with inflammation and pain (Mohamed et al., 2009).
Antimicrobial Activity
Research into heterocyclic compounds containing a sulfonamido moiety, similar to the structural features of the compound of interest, has aimed at developing new antibacterial agents. Synthesized compounds have been subjected to antimicrobial testing, with several showing high activities against various bacterial strains. This highlights the potential of these compounds in addressing the need for new antimicrobial agents to combat resistant bacterial infections (Azab et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as imatinib , have been found to specifically bind to an inactive Abelson tyrosine kinase domain
Mode of Action
It can be inferred from related compounds that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the target’s activity, potentially inhibiting its function .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity and cause loss of cell viability
properties
IUPAC Name |
3-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O/c34-21(8-7-19-5-2-1-3-6-19)25-11-12-33-23-20(17-30-33)22(28-18-29-23)31-13-15-32(16-14-31)24-26-9-4-10-27-24/h1-6,9-10,17-18H,7-8,11-16H2,(H,25,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWVFXUEQSOGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4)C5=NC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2421310.png)



![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)




![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2421333.png)